

Technical Guide: Solubility Profile & Physicochemical Characterization of 5-Thiazolecarboxaldehyde

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Compound of Interest

Compound Name:	5-Thiazolecarboxaldehyde
CAS No.:	1003-82-3
Cat. No.:	B1173612

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Executive Summary

5-Thiazolecarboxaldehyde (CAS: 1003-32-3) is a pivotal heterocyclic building block utilized in the synthesis of antiretroviral agents (e.g., Ritonavir analogs) and novel metallo-pharmaceuticals. Its reactivity is defined by the electrophilic formyl group at the C5 position of the electron-deficient thiazole ring.

Understanding its solubility profile is critical for process optimization—specifically for selecting reaction media that maximize yield and crystallization solvents that ensure high purity. This guide provides a comprehensive solubility landscape, grounded in thermodynamic principles and validated experimental protocols.

Physicochemical Profile

Before addressing solubility, we must establish the compound's fundamental physical state. Discrepancies in literature often arise from confusion between the free aldehyde and its stable derivatives (e.g., hydrazones).

Property	Value / Description	Technical Note
Molecular Formula	C ₄ H ₃ NOS	MW: 113.14 g/mol
Physical State	Low-melting Solid / Semi-solid	Often appears as a pale yellow solid or oil depending on purity. [1]
Boiling Point	92–94 °C (at 16 mmHg)	Extrapolates to ~215–220 °C at atm pressure.
Melting Point	Ambiguous in literature	Free aldehyde likely melts <100 °C. Values >200 °C typically refer to salt/hydrazone derivatives .
LogP (Octanol/Water)	~0.95 (Experimental/Predicted)	Indicates moderate lipophilicity; soluble in organic media, limited aqueous solubility .
pKa	~0.94 (Conjugate acid)	The thiazole nitrogen is weakly basic; solubility increases significantly in acidic aqueous media (pH < 2).

Solubility Landscape

The solubility of **5-Thiazolecarboxaldehyde** follows the "like dissolves like" principle, modulated by the polarity of the thiazole ring and the dipole of the aldehyde group.

Solvent Compatibility Matrix

The following data represents the thermodynamic solubility trends observed at 25°C.

Solvent Class	Representative Solvent	Solubility Rating	Application Utility
Polar Aprotic	DMSO, DMF	Very High (>100 mg/mL)	Ideal for nucleophilic substitution reactions; difficult to remove.
Polar Protic	Methanol, Ethanol	High (>50 mg/mL)	Excellent for Schiff base formation and reduction reactions.
Chlorinated	Dichloromethane (DCM), Chloroform	High (>50 mg/mL)	Preferred for extractions and oxidations (e.g., Pinnick oxidation).
Esters/Ethers	Ethyl Acetate, THF	Moderate (10–50 mg/mL)	Good for crystallization when paired with non-polar anti-solvents.
Non-Polar	Hexanes, Heptane	Low (<1 mg/mL)	Acts as an anti-solvent to precipitate the product.
Aqueous	Water (pH 7)	Low to Moderate	Limited solubility due to lipophilic aromatic ring; soluble as HCl salt.

Thermodynamic Considerations

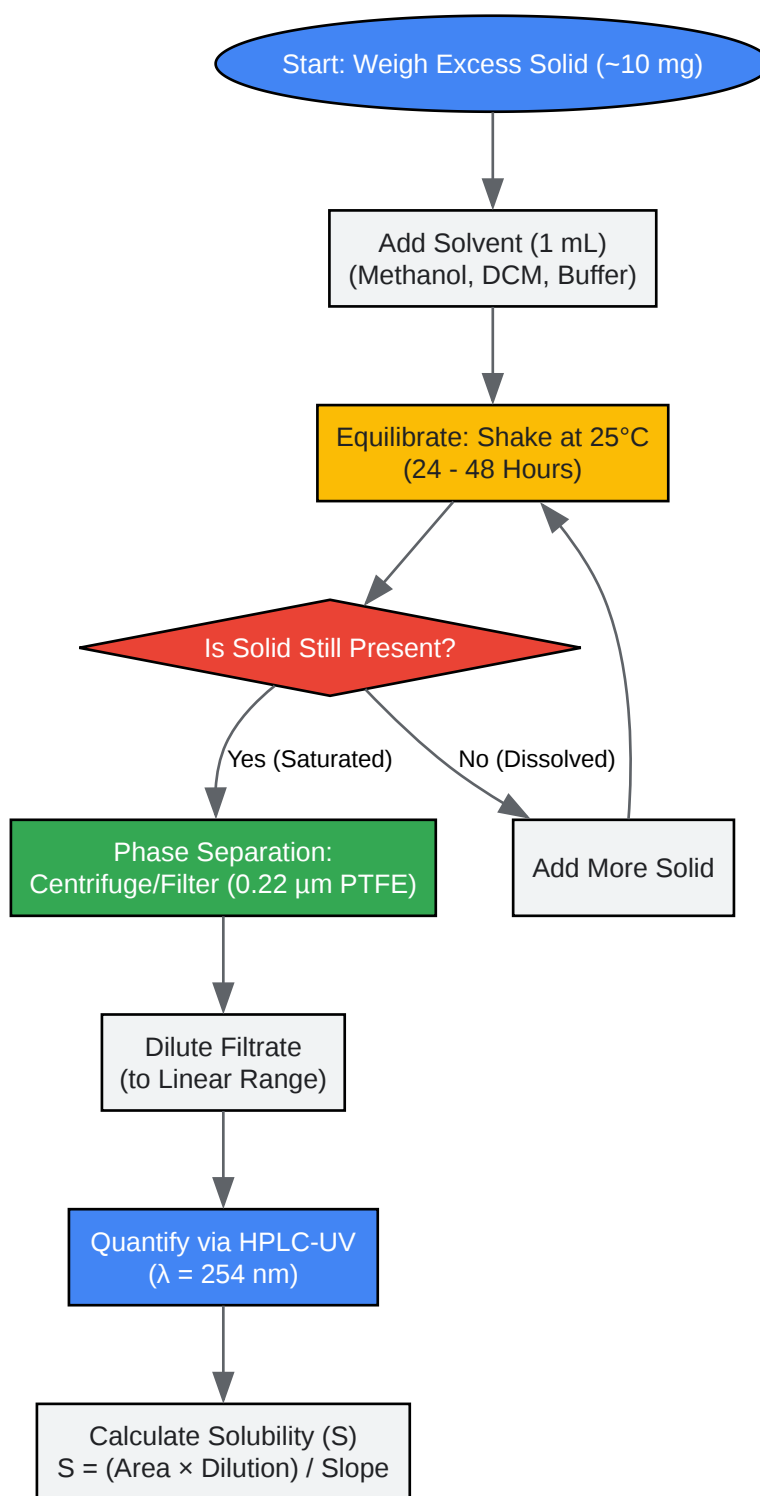
- **Temperature Dependence:** Solubility in alcohols (EtOH, iPrOH) exhibits a steep van't Hoff curve, making them excellent candidates for recrystallization.
- **pH Sensitivity:** As a weak base, the compound's solubility in water can be manipulated. Acidification (pH < 1) protonates the thiazole nitrogen, increasing aqueous solubility by >100-fold, a property useful for liquid-liquid extraction purification strategies.

Experimental Protocol: Solubility Determination

To validate the solubility profile for your specific batch (which may vary by polymorph or purity), use the Shake-Flask Method coupled with HPLC-UV detection. This is the industry "Gold Standard" for thermodynamic solubility .

Workflow Diagram

The following logic flow illustrates the critical decision points in the solubility determination process.



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Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

Detailed Methodology

- Preparation: Add excess **5-thiazolecarboxaldehyde** (approx. 20–50 mg) to 1.0 mL of the target solvent in a borosilicate glass vial.
- Equilibration: Agitate the suspension at $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ for 24 hours using an orbital shaker. Crucial: Ensure solid remains visible throughout; if it dissolves completely, the solution is not saturated—add more solid.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a $0.22\ \mu\text{m}$ PTFE syringe filter (pre-saturated to prevent adsorption).
- Quantification: Dilute the supernatant with mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.
 - Detector: UV at 254 nm (aromatic thiazole absorption).
 - Column: C18 Reverse Phase.

Applications in Synthesis & Purification[2]

Reaction Solvent Selection[3]

- Oxidation Reactions: When oxidizing the aldehyde to the carboxylic acid (e.g., Pinnick oxidation), use t-Butanol/Water or Acetonitrile. The moderate polarity solubilizes the aldehyde while accommodating the oxidant.
- Condensation (Schiff Base): Use Ethanol or Methanol. The high solubility allows for high-concentration reactions, while the water byproduct can often be driven off or tolerated.

Purification via Recrystallization

Because **5-thiazolecarboxaldehyde** has a low melting point, "oiling out" is a common risk during recrystallization.

- Recommended System: Ethyl Acetate / Hexanes.[2]
 - Protocol: Dissolve the crude material in a minimum volume of warm Ethyl Acetate (approx. 40°C). Slowly add Hexanes (anti-solvent) dropwise until turbidity persists. Cool slowly to 4°C .

- Alternative: If the compound oils out, seed the mixture with a pure crystal or scratch the glass surface to induce nucleation .

References

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